(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone
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Description
Synthesis Analysis
The synthesis of this compound could involve the use of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound involves a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Molecular Structure and Synthesis
The study of heterocyclic compounds like (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone and related derivatives has revealed various synthesis methods and molecular structures, emphasizing the potential for diverse applications in scientific research. For instance, the synthesis and characterization of structurally similar compounds demonstrate the intricate molecular arrangements and potential for further chemical modifications. These processes often involve multicomponent reactions, metalation, metathesis, and other synthetic strategies to achieve desired structures and properties (Kloubert et al., 2012), (Katzsch et al., 2019).
Crystallographic Insights
Crystallographic analysis offers insights into the molecular geometry, confirming the spatial arrangements and potential for interactions with biological targets. Such studies highlight the non-classical hydrogen bonding and structural motifs that can be critical for designing compounds with specific functions, including drug design and material science applications (Lakshminarayana et al., 2009).
Organic Synthesis Applications
The synthesis of complex heterocyclic systems demonstrates the compound's versatility in constructing polyheterocyclic frameworks. These methodologies can lead to the development of novel molecules with unique chemical and biological properties, useful in medicinal chemistry and drug discovery. The creation of eight- or nine-membered rings via multicomponent reactions showcases the potential for generating diverse molecular structures with significant complexity (Cao et al., 2019).
Potential Anticancer and Antimicrobial Applications
While direct studies on this compound specifically were not found, research on structurally related compounds, such as those incorporating pyridine, pyrazoline, and oxazole moieties, have shown promising anticancer and antimicrobial activities. Synthesis and biological evaluations of such compounds highlight the potential for the development of new therapeutic agents, underscoring the importance of structural diversity in drug discovery (Katariya et al., 2021).
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-indolizin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-10-20-6-4-17(16)24-15-5-8-22(12-15)18(23)13-9-14-3-1-2-7-21(14)11-13/h1-4,6-7,9-11,15H,5,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJWMQHHUYKQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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